Sodium Omadine

Catalog No.
S574771
CAS No.
3811-73-2
M.F
C5H5NNaOS+
M. Wt
149.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Omadine

CAS Number

3811-73-2

Product Name

Sodium Omadine

IUPAC Name

sodium;1-oxidopyridine-2-thione

Molecular Formula

C5H5NNaOS+

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C5H4NOS.Na/c7-6-4-2-1-3-5(6)8;/h1-4H;/q-1;+1

InChI Key

XNRNJIIJLOFJEK-UHFFFAOYSA-N

SMILES

C1=CC(=S)N(C=C1)[O-].[Na+]

Synonyms

1-hydroxypyridine-2-thione, 2-HPT cpd, 2-mercaptopyridine-N-oxide, 2-pyridinethiol 1-oxide, 67Ga-MPO, 68Ga-mercaptopyridine-N-oxide, indium 111-2-mercaptopyridine-1-oxide, N-hydroxypyridine-2-thione, Omadine, pyridine-2-thiol N-oxide, pyrithione, pyrithione barium (2:1) salt, pyrithione calcium (2:1) salt, pyrithione magnesium salt, pyrithione potassium salt, pyrithione sodium salt, sodium pyridinethione

Canonical SMILES

C1=CC=[N+](C(=C1)S)[O-].[Na+]

Sodium Omadine is the 40% aqueous sodium salt derivative of pyrithione []. Pyrithione itself is a heterocyclic compound containing a pyridine ring with a sulfur atom attached. Sodium Omadine is a water-soluble, broad-spectrum antimicrobial agent effective against fungi, bacteria, and algae [].


Molecular Structure Analysis

The key feature of Sodium Omadine's structure is the pyrithione ring. This heterocyclic ring consists of five atoms, one nitrogen and four carbons. A sulfur atom is attached to one of the carbon atoms in the ring. The sodium cation (Na+) is attached to the oxygen atom adjacent to the sulfur atom, forming the water-soluble salt [].


Chemical Reactions Analysis

Synthesis

The specific synthesis of Sodium Omadine is considered proprietary information by the manufacturer []. However, the general synthesis of pyrithione involves reacting 1-hydroxypyridine-2-thione with sodium hydroxide.

1-hydroxypyridine-2-thione + 2 NaOH -> Sodium Omadine (Na2Pyrithione) + H2O

Decomposition

Sodium Omadine decomposes at high temperatures (around 150°C) with a decrease in its fungicidal activity []. The specific decomposition products are not readily available in scientific literature.


Physical And Chemical Properties Analysis

  • Appearance: Light yellow to yellow liquid [].
  • Melting Point: Not applicable for liquids.
  • Boiling Point: Decomposes at high temperatures [].
  • Solubility: Soluble in water [].
  • pH range of activity: 4.5 to 11.0 []. Below pH 4.5, the sodium salt dissociates to release pyrithione, which is unstable in light and oxygen [].

The exact mechanism of action of Sodium Omadine is not fully understood, but it is believed to disrupt fungal cell membranes and inhibit essential enzyme activity within the fungi [].

Sodium Omadine is considered moderately toxic by the dermal route (skin contact) and slightly toxic by oral and inhalation routes. It can cause skin irritation and respiratory tract discomfort upon exposure. Chronic exposure to high concentrations in animal studies has shown potential for muscle weakness and nerve damage.

Important Safety Information:

  • Sodium Omadine should be handled with appropriate personal protective equipment (PPE) including gloves, safety glasses, and respiratory protection if necessary.
  • Avoid contact with skin, eyes, and clothing.
  • In case of contact, flush with water for at least 15 minutes and seek medical attention if necessary.
  • Do not ingest.

Water Sample Preservation:

Sodium Omadine, a salt, has been investigated for its potential to preserve specific components in water samples during storage. Research published in the journal "Water" compared its effectiveness against other commonly used preservatives for nitrate-nitrogen (NO3-N) and orthophosphate (PO43-) concentrations. While sodium Omadine effectively maintained NO3-N levels in all water types (tap, pond, and stream) across a 14-day period, it was less successful in preserving PO43- concentrations, particularly in tap and pond water []. These findings suggest sodium Omadine could be a viable alternative for preserving NO3-N in specific water samples, but further research is needed to optimize its application for PO43- and understand its impact on other water quality parameters.

Toxicological Studies:

The US Environmental Protection Agency (EPA) has conducted various studies to assess the potential human and ecological health risks associated with sodium Omadine exposure.

  • Carcinogenic potential: Studies in rats (oral) and mice (dermal) did not show a clear increase in tumors at the tested doses. However, limitations in the mouse study, specifically the lack of sufficiently high dose levels, led to an overall classification of "Group D: Not Classifiable as to Human Carcinogenicity" by the EPA [].
  • Developmental toxicity: A study in rabbits did not reveal any adverse effects on mothers or fetuses at any tested dose level [].

Other Research Applications:

Limited research suggests potential applications of sodium Omadine in other scientific fields, such as:

  • Antimicrobial properties: Studies indicate some effectiveness against specific fungi and bacteria, but further investigation is needed to understand its potential applications as an antimicrobial agent [].
  • Industrial applications: Its use has been explored in various industrial processes, including the production of rubber and plastics, but detailed scientific research specific to these applications is scarce.

Appearance

Off-white powder

UNII

6L3991491R

Related CAS

1121-30-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 808 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 808 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 803 of 808 companies with hazard statement code(s):;
H302+H312+H332 (55.04%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (99.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.52%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (99.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (92.15%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (93.9%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pyrithione Sodium is the sodium salt form of pyrithione, a fungistatic and antimicrobial derivative of aspergillic acid. Although the exact mechanism of action remains to be fully elucidated, pyrithione sodium appears to interfere with membrane transport ultimately leading to a loss of metabolic control.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

15922-78-8

General Manufacturing Information

2-Pyridinethiol, 1-oxide, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
/Sodium Pyrithione./ MAK Collection for Occupational Health and Safety (2012): 1-25. Web.

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